molecular formula C22H25NO2 B1663037 alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol CAS No. 101910-24-1

alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol

Katalognummer B1663037
CAS-Nummer: 101910-24-1
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: JRLOEMCOOZSCQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as REV 5901, is a poorly water-soluble drug . It is a member of quinolines . It has been shown to be a competitive antagonist of peptidoleukotrienes .


Molecular Structure Analysis

The molecular formula of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol is C22H25NO2 . Its InChI is InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 . The Canonical SMILES is CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O .


Physical And Chemical Properties Analysis

The physicochemical properties of the base and hydrochloride salt of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol were investigated in order to select an appropriate form of the drug for dosage form development . The pH-solubility profiles of both the base and the salt at 37 degrees C were identical and were in agreement with a pKa value of 3.67 determined by the UV spectral method . The solubility of the drug (approximately 0.002 mg/mL at pH 6) increased gradually with a decrease in pH and reached a value of 0.95 mg/mL at pH 1 .

Wissenschaftliche Forschungsanwendungen

Application 1: Dosage Form Design

  • Summary of Application: This study investigated the physicochemical properties of the base and hydrochloride salt of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol (also known as REV 5901), which is a poorly water-soluble drug. The aim was to select an appropriate form of the drug for dosage form development .
  • Methods of Application: The pH-solubility profiles of both the base and the salt at 37 degrees Celsius were determined. The solubility of the drug increased gradually with a decrease in pH and reached a value of 0.95 mg/mL at pH 1 .
  • Results: The study found that the dissolution rates of both the base and the salt were identical due to the conversion of the salt to the base at the surface of the dissolving solid at pH values greater than pHmax .

Application 2: Dissolution and Bioavailability Improvement

  • Summary of Application: This research focused on improving the dissolution and bioavailability of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, a poorly water-soluble drug, using solid dispersions .
  • Methods of Application: Solid dispersions of the drug were prepared in an amphiphilic vehicle (Gelucire 44/14) and in polyethylene glycol (PEG) 1000, PEG 1450, and PEG 8000. The drug was dissolved or dispersed in molten vehicles at elevated temperatures .
  • Results: The study found that the dissolution rate of the drug in simulated gastric fluid from capsules containing Gelucire 44/14 was much higher than that of a PEG-based formulation. The bioavailability (AUC) of the drug in dogs from capsules containing Gelucire 44/14 was also higher than that from PEG 1000-based capsules .

Application 3: Water Migration from Soft Gelatin Capsule Shell

  • Summary of Application: This study investigated the water migration from the soft gelatin capsule shell to the fill material and its effect on the solubility of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol .
  • Methods of Application: The drug was solubilized in both polyethylene glycol 400 (PEG 400) and a 6:1 mixture of Gelucire 44/14:PEG 400. The solutions were then encapsulated in soft elastic gelatin capsules with a fill weight of 700 mg (drug, 125 mg), and water migration from the capsule shell into the fill material was investigated .
  • Results: After equilibration of capsules at ambient condition, the amount of water in the PEG 400 solution was 6.3%. This reduced the solubility of the drug by 45%, resulting in drug crystallization. The water in the encapsulated Gelucire:PEG solution was only 1.1%, which did not affect the solubility significantly .

Application 4: Preformulation Study

  • Summary of Application: This study conducted a preformulation investigation of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol. The aim was to understand the physicochemical properties of the drug and select an appropriate form for dosage form design .
  • Methods of Application: The study investigated the pH-solubility profiles of the drug at 37 degrees Celsius. The solubility of the drug increased gradually with a decrease in pH and reached a value of 0.95 mg/mL at pH 1 .
  • Results: The study found that the dissolution rates of both the base and the salt were identical due to the conversion of the salt to the base at the surface of the dissolving solid at pH values greater than pHmax .

Eigenschaften

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOEMCOOZSCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906795
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol

CAS RN

101910-24-1
Record name alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REV 5901
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REV-5901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Reactant of Route 2
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Reactant of Route 3
Reactant of Route 3
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Reactant of Route 4
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Reactant of Route 5
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Reactant of Route 6
alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol

Citations

For This Compound
12
Citations
RL Choi, S Capello, S Mangat, S Lin… - Acta Pharmacologica …, 1986 - hero.epa.gov
DISPOSITION OF THE 5-LIPOXYGENASE INHIBITOR AND LEUKOTRIENE ANTAGONIST ALPHA-PENTYL-3-(2-QUINOLINYLMETHOXY)BENZENEMETHANOL (REV 5901) IN …
Number of citations: 0 hero.epa.gov
G Owusu-Ababio, MJ Habib - Clinical research and regulatory …, 1998 - Taylor & Francis
The pharmaceutical application of solid dispersion and solid solution of drugs in water soluble carriers to improve their dissolution rates and ultimately bioavailability, was first reported …
Number of citations: 7 www.tandfonline.com
G Srivastava - 2005 - search.proquest.com
Norfloxacin is a fluoroquinolone antibacterial agent. In our early studies, a freely water soluble salt of norfloxacin viz. norfloxacin lactate was prepared. Prepared norfloxacin lactate was …
Number of citations: 0 search.proquest.com
J Haneef, R Chadha - AAPS PharmSciTech, 2018 - Springer
The present research work highlights the development of multicomponent solid form of the antihypertensive drug irbesartan (IRB) to improve its biopharmaceutical attributes. …
Number of citations: 25 link.springer.com
BM Collman, JM Miller, C Seadeek… - Drug development …, 2013 - Taylor & Francis
In recent years, high throughput (HT) screening has become the most widely used approach for early phase salt screening and selection in a drug discovery/development setting. The …
Number of citations: 19 www.tandfonline.com
H Nie, SR Byrn, Q Zhou - Drug Development and Industrial …, 2017 - Taylor & Francis
Using pharmaceutical salts in solid dosage forms can raise stability concerns, especially salt dissociation which can adversely affect the product performance. Therefore, a thorough …
Number of citations: 44 www.tandfonline.com
VP Marasanapalle, JR Crison… - Drug Development …, 2011 - Taylor & Francis
Context: A drug is defined to exhibit food effects if its pharmacokinetic parameter, area under the curve (AUC 0–∞ ) is different when co-administered with food in comparison with its …
Number of citations: 9 www.tandfonline.com
SS Bharate, RA Vishwakarma - Expert opinion on drug delivery, 2013 - Taylor & Francis
Introduction: Preformulation assists scientists in screening lead candidates based on their physicochemical and biopharmaceutical properties. This data is useful for selection of new …
Number of citations: 55 www.tandfonline.com
M McNevin, J Higgins - … and developing molecules with optimal drug-like …, 2014 - Springer
Identification of an optimal crystalline phase of a preclinical drug candidate plays a critical role in drug development, impacting bioavailability, solubility, stability, and physicochemical …
Number of citations: 1 link.springer.com
X Li - 2011 - books.google.com
Understand and assess the design, delivery, and efficacy of orally administered drugs A practical guide to understanding oral bioavailability, one of the major hurdles in drug …
Number of citations: 69 books.google.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.